molecular formula C22H19N3O3 B4440834 5-(4-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(4-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B4440834
M. Wt: 373.4 g/mol
InChI Key: DWCIMXLOTXDJEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives, including compounds similar to 5-(4-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, often involves multi-step reactions. These processes may include [4+2]-cycloaddition reactions, as demonstrated by Adams et al. (2005), which details the synthesis of a related compound through the reaction of 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione with phenyl isocyanate.

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives features a planar fused-ring system, as described by Low et al. (2004). This structure is characterized by specific hydrogen bonding patterns, such as N-H...O hydrogen bonds, which contribute to the compound's stability and properties.

Chemical Reactions and Properties

The reactivity of pyrido[2,3-d]pyrimidine derivatives can vary significantly, depending on the substitution pattern on the heterocyclic ring. For instance, reactions involving (chlorocarbonyl)phenyl ketene with amino pyrazolones have led to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with high yields, as reported by Zahedifar et al. (2016). This suggests that the chemical reactivity of these compounds can be finely tuned for the synthesis of various derivatives.

Physical Properties Analysis

The physical properties of pyrido[2,3-d]pyrimidine derivatives, including solubility and melting points, are influenced by the nature of substituents attached to the heterocyclic core. Detailed studies on the solubility and permeability coefficients of these compounds, as mentioned by Jatczak et al. (2014), provide insights into their biopharmaceutical properties, indicating a broad range in solubility and permeability across different derivatives.

Chemical Properties Analysis

The chemical properties of pyrido[2,3-d]pyrimidine derivatives are closely related to their molecular structure and can include a variety of interactions such as hydrogen bonding and π-π stacking, which play a crucial role in determining their crystal structures. Trilleras et al. (2009) demonstrate how different substituents on the pyrido[2,3-d]pyrimidine core influence the molecular and crystal structures through these interactions.

Mechanism of Action

While the mechanism of action of the specific compound you mentioned is not available, pyrrolo[2,3-d]pyrimidine derivatives have been studied for their effects on various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Future Directions

The future directions for research on pyrrolo[2,3-d]pyrimidine derivatives could involve further exploration of their anticancer properties and the development of new selective, effective, and safe anticancer agents .

properties

IUPAC Name

5-(4-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-28-17-9-7-16(8-10-17)18-11-13-23-20-19(18)21(26)24-22(27)25(20)14-12-15-5-3-2-4-6-15/h2-11,13H,12,14H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCIMXLOTXDJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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5-(4-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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